Cas no 880-93-3 (1-Methyl-4-nitronaphthalene)

1-Methyl-4-nitronaphthalene structure
1-Methyl-4-nitronaphthalene structure
Nome del prodotto:1-Methyl-4-nitronaphthalene
Numero CAS:880-93-3
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD00971804
CID:722273
PubChem ID:70155

1-Methyl-4-nitronaphthalene Proprietà chimiche e fisiche

Nomi e identificatori

    • Naphthalene,1-methyl-4-nitro-
    • 1-methyl-4-nitroNaphthalene
    • 1-methyl-4-nitro-naphthalene
    • 1-Methyl-4-nitro-naphthalin
    • 1-Nitro-4-methyl-naphthalin
    • 4-Methyl-1-nitronaphthalene
    • 4-Methyl-1-nitro-naphthalin
    • 4-nitro-1-methylnaphthalene
    • Naphthalene,1-methyl-4-nitro
    • Naphthalene, 1-methyl-4-nitro-
    • acetic acid hex-1-en-3-yl ester
    • 1-Methyl-4-nitronaphthalene (ACI)
    • NSC 144478
    • FRLVKAJKOYFHKQ-UHFFFAOYSA-N
    • AB1533
    • GS-5508
    • CS-0197767
    • DTXSID10236757
    • DB-057042
    • AKOS003369034
    • 1-methyl-4-nitro naphthalene
    • SCHEMBL98882
    • NSC144478
    • 4-Methyl-nitronaphthalene
    • NSC-144478
    • ALBB-023358
    • N6ISD90391
    • MFCD00971804
    • DTXCID40159248
    • 880-93-3
    • 1-Methyl-4-nitronaphthalin
    • CCRIS 7759
    • UNII-N6ISD90391
    • 1-Methyl-4-nitronaphthalene
    • MDL: MFCD00971804
    • Inchi: 1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
    • Chiave InChI: FRLVKAJKOYFHKQ-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C2C(=CC=CC=2)C(C)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 187.06300
  • Massa monoisotopica: 187.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 224
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 45.8A^2

Proprietà sperimentali

  • Densità: 1.1963 (rough estimate)
  • Punto di fusione: 71.5°C
  • Punto di ebollizione: 321.94°C (rough estimate)
  • Punto di infiammabilità: 165°C
  • Indice di rifrazione: 1.4900 (estimate)
  • PSA: 45.82000
  • LogP: 3.57960
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

1-Methyl-4-nitronaphthalene Informazioni sulla sicurezza

1-Methyl-4-nitronaphthalene Dati doganali

  • CODICE SA:2904209090
  • Dati doganali:

    Codice doganale cinese:

    2904209090

    Panoramica:

    2904209090 Altri derivati contenenti solo gruppi nitro o nitroso. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2904209090 derivati contenenti solo nitro o solo gruppi nitrosi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

1-Methyl-4-nitronaphthalene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM238012-5g
1-Methyl-4-nitronaphthalene
880-93-3 97%
5g
$381 2023-01-07
TRC
M220155-1g
1-Methyl-4-nitronaphthalene
880-93-3
1g
$ 210.00 2022-06-04
Apollo Scientific
OR918208-1g
1-Methyl-4-nitronaphthalene
880-93-3 95%
1g
£125.00 2025-02-20
Chemenu
CM238012-5g
1-Methyl-4-nitronaphthalene
880-93-3 97%
5g
$381 2021-08-04
TRC
M220155-100mg
1-Methyl-4-nitronaphthalene
880-93-3
100mg
$115.00 2023-05-18
TRC
M220155-500mg
1-Methyl-4-nitronaphthalene
880-93-3
500mg
$201.00 2023-05-18
abcr
AB414098-5 g
1-Methyl-4-nitronaphthalene
880-93-3
5g
€719.30 2023-04-24
1PlusChem
1P004HCS-1g
Naphthalene,1-methyl-4-nitro-
880-93-3 95%
1g
$124.00 2024-04-20
Aaron
AR004HL4-100mg
Naphthalene,1-methyl-4-nitro-
880-93-3 97%
100mg
$19.00 2025-02-11
Aaron
AR004HL4-250mg
Naphthalene,1-methyl-4-nitro-
880-93-3 97%
250mg
$30.00 2025-02-11

1-Methyl-4-nitronaphthalene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Nitric acid ;  0 °C
Riferimento
A Facile Synthesis of Benzo[h]quinolines via Silica-TsOH-P2O5 Promoted Condensation of 1-Naphthylamines with 1,3-Diketones under Solvent Free Conditions
Zhu, Chuanlei; Guo, Ruiqiang; Sheng, Zhe; Li, Yanzhe; Chu, Changhu, Chinese Journal of Chemistry, 2017, 35(10), 1595-1600

Metodo di produzione 2

Condizioni di reazione
Riferimento
Stereochemical study on nitro tautomerization of nitronate adducts from conjugate addition of RMgX to a 4-methoxy-1-nitronaphthalene system
Bartoli, Giuseppe; Bosco, Marcella; Baccolini, Graziano, Journal of Organic Chemistry, 1980, 45(13), 2649-53

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  cooled; 30 min, cooled; 5 h, rt
1.2 Solvents: Water ;  5 min, cooled
Riferimento
Design, synthesis and biological activity of tetrazole-bearing uric acid transporter 1 inhibitors
Cai, Wenqing; Liu, Wei; Xie, Yafei; Wu, Jingwei; Liu, Yuqiang; et al, Chemical Research in Chinese Universities, 2017, 33(1), 49-60

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  1 h, rt
Riferimento
Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid [1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide
Madsen, Peter; Ling, Anthony; Plewe, Michael; Sams, Christian K.; Knudsen, Lotte B.; et al, Journal of Medicinal Chemistry, 2002, 45(26), 5755-5775

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Nitric oxide
Riferimento
Formation of methylnitronaphthalenes from the gas-phase reactions of 1- and 2-methylnaphthalene with hydroxyl radicals and nitrogen oxide (N2O5) and their occurrence in ambient air
Zielinska, Barbara; Arey, Janet; Atkinson, Roger; McElroy, Patricia A., Environmental Science and Technology, 1989, 23(6), 723-9

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium nitrate ,  Potassium nitrate ,  Silver nitrate ;  160 °C
1.2 Catalysts: Potassium ferrocyanide ;  30 s, 160 °C
1.3 1 h, 160 °C
Riferimento
Aromatic Nitration in Liquid Ag0.51K0.42Na0.07NO3
Mascal, Mark; Yin, Lunxiang; Edwards, Ross; Jarosh, Michael, Journal of Organic Chemistry, 2008, 73(16), 6148-6151

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Nitric acid
Riferimento
Preparation of a series of substituted fluoromethylnaphthalenes
Dixon, Elisabeth A.; Fischer, Alfred; Robinson, Frank P., Canadian Journal of Chemistry, 1981, 59(17), 2629-41

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Solvents: Acetonitrile ;  12 h, 50 °C
Riferimento
Green and controllable metal-free nitrification and nitration of arylboronic acids
Wang, Shuai; Shu, Chun Chun; Wang, Tao; Yu, Jian; Yan, Guo Bing, Chinese Chemical Letters, 2012, 23(6), 643-646

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Nitric acid Catalysts: Copper(II) triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Riferimento
Green synthesis: Aromatic nitrations in room-temperature ionic liquids
Handy, Scott T.; Egrie, Cristina R., ACS Symposium Series, 2002, 818, 134-146

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium nitrate ,  Oxygen Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ;  8 - 12 h, rt
Riferimento
Copper-catalyzed nitration of arylboronic acids with nitrite salts under mild conditions: an efficient synthesis of nitroaromatics
Yan, Guobing; Zhang, Ling; Yu, Jian, Letters in Organic Chemistry, 2012, 9(2), 133-137

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Nitrogen dioxide
Riferimento
Thermal and Photochemical Nitration of Aromatic Hydrocarbons with Nitrogen Dioxide
Bosch, E.; Kochi, J. K., Journal of Organic Chemistry, 1994, 59(12), 3314-25

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Acetic anhydride Solvents: Acetonitrile
Riferimento
Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrations
Sankararaman, S.; Kochi, J. K., Journal of the Chemical Society, 1991, (1), 1-12

1-Methyl-4-nitronaphthalene Raw materials

1-Methyl-4-nitronaphthalene Preparation Products

1-Methyl-4-nitronaphthalene Letteratura correlata

  • 1. Nitration of dimethylnaphthalenes in acetic anhydride
    Alun Davies,Keith D. Warren J. Chem. Soc. B 1969 873
  • 2. Ozone-mediated nitration of naphthalene and some methyl derivatives with nitrogen dioxide. Remarkable enhancement of the 1-nitro/2-nitro isomer ratio and mechanistic implications
    Hitomi Suzuki,Tadashi Mori J. Chem. Soc. Perkin Trans. 2 1996 677
  • 3. 471. Thiocyanogen chloride. Part V. Heterolytic and homolytic thiocyanation of alkylnaphthalenes
    R. G. R. Bacon,R. G. Guy,R. S. Irwin J. Chem. Soc. 1961 2436
  • 4. Carbon-13 chemical shifts in substituted naphthalenes
    Peter R. Wells,Dennis P. Arnold,David Doddrell J. Chem. Soc. Perkin Trans. 2 1974 1745
  • 5. 15N nuclear polarisation in nitration and related reactions. Part 5. The borderline between the classical and the electron transfer mechanisms in nitration by the nitronium ion
    James F. Johnston,John H. Ridd,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1991 623
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:880-93-3)1-Methyl-4-nitronaphthalene
A842465
Purezza:99%
Quantità:5g
Prezzo ($):286.0